molecular formula C15H17N3O2S3 B2513263 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034510-59-1

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2513263
CAS No.: 2034510-59-1
M. Wt: 367.5
InChI Key: WVBIEHXZFVPCHM-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H17N3O2S3 and its molecular weight is 367.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a thiophene group, which is critical for its biological interactions. The molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 318.39 g/mol. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of thiophene and pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various pathogens. A study reported minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound may inhibit bacterial growth effectively.

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Anti-inflammatory Activity

The pyrazole moiety is known for its anti-inflammatory properties. Compounds containing this structure have been reported to inhibit pathways involved in inflammation, such as the c-Jun N-terminal kinase (JNK) pathway, which is implicated in various inflammatory diseases . The sulfonamide group may enhance this activity by improving solubility and bioavailability.

Anticancer Potential

This compound has also been explored for its anticancer properties. Pyrazole derivatives have demonstrated activity against several cancer cell lines, including lung and colon cancers . The mechanism likely involves the modulation of cell signaling pathways that control proliferation and apoptosis.

The precise mechanism of action remains to be fully elucidated; however, it is believed that the compound interacts with specific enzymes or receptors within cellular pathways. For example, studies suggest that the inhibition of JNK by related thiophene sulfonamides can prevent neuronal cell death and reduce inflammation .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Neuroprotection: A study demonstrated that thiophene sulfonamides could protect neuronal cells from apoptosis induced by growth factor deprivation .
  • Antimicrobial Efficacy: In another investigation, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity, showing potent effects against both gram-positive and gram-negative bacteria .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S3/c1-11-15(13-5-9-21-10-13)12(2)18(17-11)7-6-16-23(19,20)14-4-3-8-22-14/h3-5,8-10,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBIEHXZFVPCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CS2)C)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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